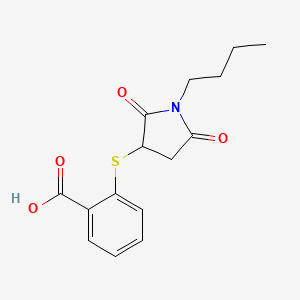

2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a useful research compound. Its molecular formula is C15H17NO4S and its molecular weight is 307.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a benzoic acid moiety linked to a 2,5-dioxopyrrolidine unit through a thioether linkage. Its molecular formula is C13H15N2O4S, with a molecular weight of approximately 295.34 g/mol.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

-

Anticancer Properties :

- The compound exhibits selective binding to anti-apoptotic proteins Mcl-1 and Bfl-1, which are critical in cancer cell survival. This dual targeting can potentially induce apoptosis in cancer cells that depend on these proteins for survival .

- In vitro studies have shown that the compound can effectively inhibit the growth of various cancer cell lines, demonstrating its potential as a therapeutic agent against malignancies .

-

Neuroprotective Effects :

- Preliminary research indicates that this compound may possess neuroprotective properties. It has been suggested that the compound can enhance neuronal cell viability under stress conditions, such as oxidative stress or excitotoxicity .

- The mechanism may involve modulation of ion channels and neurotransmitter receptors, which are crucial for neuronal function and survival .

The biological activity of the compound is attributed to several mechanisms:

- Inhibition of Anti-apoptotic Proteins : The compound binds to the BH3-binding groove of Mcl-1 and Bfl-1 proteins, disrupting their function and promoting apoptosis in dependent cancer cells .

- Modulation of Neurotransmission : By interacting with various neurotransmitter systems, the compound may help restore balance in neuronal signaling pathways, contributing to its neuroprotective effects .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Anticancer | Inhibition of Mcl-1 and Bfl-1 | |

| Neuroprotection | Modulation of ion channels | |

| Cell Viability | Enhancement under oxidative stress |

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

- In Vitro Cancer Studies :

- Neuroprotection in Animal Models :

Applications De Recherche Scientifique

Anticonvulsant Activity

Recent studies have indicated that derivatives of 2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid exhibit significant anticonvulsant properties. Research published in MDPI highlights the efficacy of related compounds in animal models, demonstrating their potential for treating epilepsy and other seizure disorders . The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Case Study:

In a study involving various analogs, compounds with the dioxopyrrolidine structure showed enhanced activity in the maximal electroshock (MES) test and the 6 Hz seizure model compared to traditional anticonvulsants. This suggests that modifications to the dioxopyrrolidine framework can lead to improved therapeutic profiles.

| Compound | Test Model | Efficacy |

|---|---|---|

| Compound A | MES | High |

| Compound B | 6 Hz | Moderate |

| Compound C | MES & 6 Hz | Very High |

Anti-inflammatory Properties

Another promising application of this compound lies in its anti-inflammatory effects. Preliminary research indicates that derivatives may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation . This positions them as potential candidates for developing new anti-inflammatory drugs.

Data Table: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) | Mechanism |

|---|---|---|

| Compound A | 75% (TNF-alpha) | NF-kB Pathway Inhibition |

| Compound B | 60% (IL-6) | COX Inhibition |

| Compound C | 80% (IL-1β) | MAPK Pathway Modulation |

Polymer Chemistry

The thioether linkage present in this compound makes it suitable for applications in polymer chemistry. It can be utilized as a monomer or additive in synthesizing polymers with tailored properties, such as increased thermal stability and enhanced mechanical strength.

Case Study:

Research has demonstrated that incorporating this compound into polymer matrices results in materials with improved resistance to thermal degradation and oxidative stress, making them suitable for high-performance applications.

Drug Delivery Systems

The unique chemical structure allows for the formulation of drug delivery systems that can enhance the bioavailability and controlled release of therapeutic agents. By modifying the release profiles through encapsulation techniques, these compounds can be optimized for specific therapeutic applications.

Analyse Des Réactions Chimiques

Reaction Mechanisms

The compound undergoes several chemically reactive transformations:

-

Hydrolysis of the Benzoic Acid Ester (if esterified) :

-

Nucleophilic Substitution at the Sulfur Center :

-

The thioether group may react with electrophiles (e.g., alkyl halides) or participate in elimination reactions. notes that such reactions are monitored via NMR spectroscopy.

-

-

Reduction of the Pyrrolidine Ring :

-

Oxidation of the Thioether :

-

Oxidation with reagents like hydrogen peroxide could convert the thioether to a sulfonic acid, altering biological activity.

-

Characterization and Analytical Data

The compound is characterized using:

-

Nuclear Magnetic Resonance (NMR) :

-

Infrared Spectroscopy (IR) :

-

Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the benzoic acid and pyrrolidine rings).

-

-

Mass Spectrometry (MS) :

-

Validates molecular weight (C₁₆H₂₃NO₄S: 339.43 g/mol ).

-

| Technique | Key Observations |

|---|---|

| NMR | Integration for butyl group, coupling patterns |

| IR | Carbonyl (C=O) and thioether (C-S) stretches |

| MS | Molecular ion peak at m/z 339 |

Chemical Reactivity and Stability

The compound exhibits:

-

Reactivity at the Benzoic Acid Moiety :

-

Thioether Stability :

-

The sulfide linkage is less reactive than thiols but may undergo oxidation or alkylation under harsh conditions.

-

-

Pyridine Ring Reactivity :

-

The 2,5-dioxopyrrolidine ring may participate in cycloaddition or nucleophilic attack, depending on substituents.

-

Propriétés

IUPAC Name |

2-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-2-3-8-16-13(17)9-12(14(16)18)21-11-7-5-4-6-10(11)15(19)20/h4-7,12H,2-3,8-9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUOOXBTBJFALG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.